molecular formula C18H14O6 B1644768 4-Hydroxybenzoic acid;6-hydroxynaphthalene-2-carboxylic acid

4-Hydroxybenzoic acid;6-hydroxynaphthalene-2-carboxylic acid

Cat. No. B1644768
M. Wt: 326.3 g/mol
InChI Key: WWNLBZDXOHPWBI-UHFFFAOYSA-N
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Patent
US07960045B2

Procedure details

Charging was conducted at a ratio of 0.6 mol of parahydroxybenzoic acid (PHBA) per mol of 6-hydroxy-2-naphthoic acid (HNCA), 110 ppm of a catalyst in the form of antimony trioxide was added based on the number of mols of HNCA, and the mixture was reacted for 4 hours at 300° C. under reduced pressure. Strands of molten polymer were extruded from the outlet, cooled, and cut to obtain HNCA+PHBA pellets.
Quantity
0.6 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[OH:11][C:12]1[CH:13]=[C:14]2[C:19](=[CH:20][CH:21]=1)[CH:18]=[C:17]([C:22]([OH:24])=[O:23])[CH:16]=[CH:15]2.O=[Sb]O[Sb]=O>>[OH:11][C:12]1[CH:13]=[C:14]2[C:19](=[CH:20][CH:21]=1)[CH:18]=[C:17]([C:22]([OH:24])=[O:23])[CH:16]=[CH:15]2.[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.6 mol
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C2C=CC(=CC2=CC1)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[Sb]O[Sb]=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C2C=CC(=CC2=CC1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the mixture was reacted for 4 hours at 300° C. under reduced pressure
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2C=CC(=CC2=CC1)C(=O)O.OC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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